molecular formula C14H14N2O3S B5617821 3-(aminosulfonyl)-N-benzylbenzamide

3-(aminosulfonyl)-N-benzylbenzamide

Cat. No. B5617821
M. Wt: 290.34 g/mol
InChI Key: UVXUVTAWEUNUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-(aminosulfonyl)-N-benzylbenzamide involves the aminosulfonylation reaction. One method includes the treatment of 2-vinylbenzamide derivatives with sulfinate sodium in the presence of Cu(NO3)2·3H2O, leading to sulfonylated lactams through an intra/intermolecular aminosulfonylation reaction. This process is characterized by the use of easily available and stable sulfone reagents, broad functional group tolerance, and ease of operation (Li-Jing Wang et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds in the family of 3-(aminosulfonyl)-N-benzylbenzamide can be complex. For example, crystal structures of N-(arylsulfonyl)-4-fluorobenzamides have been studied, revealing how the conformation of these molecules with aromatic rings inclined to one another significantly impacts their properties. Such studies help in understanding the molecular configurations and potential reactivity of these compounds (P. A. Suchetan et al., 2016).

Chemical Reactions and Properties

Aminosulfonylation is a key chemical reaction associated with 3-(aminosulfonyl)-N-benzylbenzamide and its derivatives. This reaction involves the incorporation of a sulfonyl group and an amine into an organic molecule, significantly altering its chemical properties. For instance, the N-radical initiated aminosulfonylation of unactivated C(sp3)-H bond through insertion of sulfur dioxide under visible light has been reported, highlighting innovative methodologies in the synthesis of sulfonamide derivatives (Yuewen Li et al., 2017).

properties

IUPAC Name

N-benzyl-3-sulfamoylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c15-20(18,19)13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXUVTAWEUNUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-sul-famoylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.